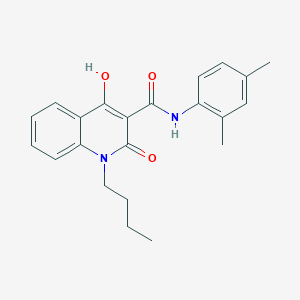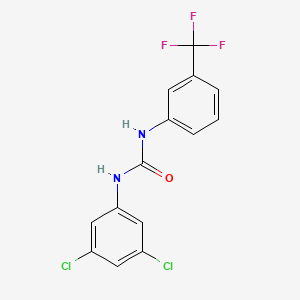![molecular formula C15H11FN2O3 B11969848 4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B11969848.png)
4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol is an organic compound with the molecular formula C15H11FN2O3 and a molecular weight of 286.265 g/mol . This compound is known for its unique structure, which includes a fluorophenoxy group attached to a pyrazole ring, further connected to a benzenediol moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol typically involves multiple steps, starting with the preparation of the fluorophenoxy intermediate. The synthetic route generally includes:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.
Cyclization to Form the Pyrazole Ring: The intermediate is then subjected to cyclization reactions with hydrazine derivatives to form the pyrazole ring.
Attachment of the Benzenediol Moiety: Finally, the pyrazole intermediate is reacted with a benzenediol derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol is utilized in several scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparación Con Compuestos Similares
4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol can be compared with other similar compounds, such as:
3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole: This compound has a similar structure but lacks the benzenediol moiety, which may affect its chemical and biological properties.
4-(4-(2-Fluorophenoxy)-1H-pyrazol-3-yl)-1,3-benzenediol: This compound has a different substitution pattern on the fluorophenoxy group, leading to variations in reactivity and applications.
The uniqueness of 4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C15H11FN2O3 |
|---|---|
Peso molecular |
286.26 g/mol |
Nombre IUPAC |
4-[4-(4-fluorophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
InChI |
InChI=1S/C15H11FN2O3/c16-9-1-4-11(5-2-9)21-14-8-17-18-15(14)12-6-3-10(19)7-13(12)20/h1-8,19-20H,(H,17,18) |
Clave InChI |
NDQMXGNWDXOICO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969768.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969773.png)
![(2E)-5-benzyl-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11969780.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11969786.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11969804.png)
![methyl 4-[(E)-{[3-(2-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11969808.png)
![2-Benzyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11969819.png)
![N'-[(E)-1-(2-Chlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11969823.png)
![1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11969826.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11969829.png)



